

Comparative Volatility Guide: Cyclohexyl vs. Phenyl Esters[1]

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Compound of Interest

Compound Name: 1-Cyclohexyl-1-propyl acetate

CAS No.: 2114-32-1

Cat. No.: B3368446

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Executive Summary

In the design of volatile organic compounds (VOCs) for fragrance, pheromone, or drug delivery applications, the choice between a cyclohexyl (alicyclic) and a phenyl (aromatic) moiety is a critical control point for volatility.[1]

The Core Finding: Despite having a higher molecular weight, cyclohexyl esters are consistently more volatile than their phenyl analogs.[1]

- Cyclohexyl Acetate (MW 142.2): BP 173 °C | VP ~1.46 mmHg (25 °C)[1]
- Phenyl Acetate (MW 136.1): BP 196 °C | VP ~0.42 mmHg (25 °C)[1]

This counter-intuitive trend—where the heavier molecule is more volatile—is driven by the intermolecular forces specific to aromaticity: planar

stacking and enhanced dipole interactions in phenyl esters create a "stickier" liquid phase compared to the sterically bulky, non-planar cyclohexyl ring.

Part 1: Theoretical Framework & Mechanism[1]

To predict volatility in novel analogs, one must understand the thermodynamic penalties of vaporization (

).

The Pi-Stacking Penalty (Enthalpic Factor)

The phenyl ring is planar and electron-rich. In the liquid phase, phenyl esters align via

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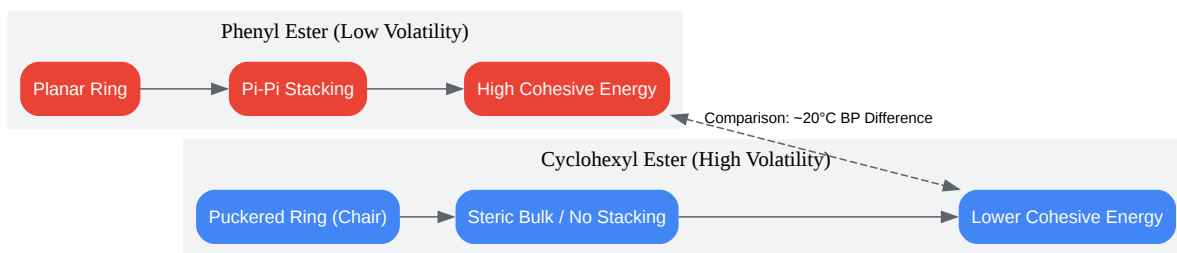
stacking interactions (T-shaped or parallel-displaced). This adds a significant enthalpic barrier () to vaporization. The molecules must overcome these cohesive forces to escape into the gas phase.

In contrast, the cyclohexyl ring exists primarily in a chair conformation.[1] It is non-planar and sterically bulky. While it has more surface area for Van der Waals dispersion forces, it lacks the specific, directional cohesion of the aromatic ring.[1] The "floppy" nature of the ring prevents tight packing, lowering the energy required to separate molecules.

Electronic Conjugation (Polarity Factor)

- Phenyl Esters: The ester oxygen's lone pair participates in resonance with the benzene ring ().[1] This delocalization creates a distinct dipole moment and increases polarizability, enhancing intermolecular attraction.
- Cyclohexyl Esters: The oxygen is attached to an carbon.[1] The interaction is purely inductive (effect of the alkyl group). The lack of conjugation results in a "harder," less polarizable electron cloud, reducing intermolecular attraction relative to the aromatic analog.[1]

Structural Visualization



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Figure 1: Structural causality map illustrating why planar aromatic systems exhibit higher cohesive energy (and lower volatility) than alicyclic systems.[1]

Part 2: Comparative Data Analysis

The following data establishes the volatility baseline. Note that Retention Index (RI) on a non-polar column (e.g., DB-5) acts as a proxy for boiling point; a higher RI indicates lower volatility. [1]

Table 1: Acetate Analogs (Alcohol Moiety Variation)

Comparison of esters formed from Acetic Acid + Ring Alcohol.

Property	Cyclohexyl Acetate	Phenyl Acetate	Delta (Ph - Cy)
CAS Number	622-45-7	122-79-2	-
Molecular Weight	142.20 g/mol	136.15 g/mol	-6.05
Boiling Point (1 atm)	173 °C	196 °C	+23 °C
Vapor Pressure (25°C)	1.46 mmHg	0.42 mmHg	-1.04 mmHg
Density	0.969 g/mL	1.073 g/mL	+0.104
Flash Point	58 °C	77 °C	+19 °C

Table 2: Benzoate vs. Cyclohexanecarboxylate (Acid Moiety Variation)

Comparison of esters formed from Ring Acid + Methanol.[1]

Property	Methyl Cyclohexanecarboxylate	Methyl Benzoate	Delta (Bz - Ch)
Structure	Ring-CO-OMe	Ph-CO-OMe	-
Boiling Point	183 °C	199 °C	+16 °C
Refractive Index	1.443	1.516	+0.073

Analysis: The trend is universal.[1] Whether the ring is on the alcohol side (Table 1) or the acid side (Table 2), the aromatic variant is consistently less volatile (higher BP) by approximately 15-25 °C.

Part 3: Experimental Protocols

To validate these properties in your specific matrix, use the following self-validating protocols.

Protocol A: Isothermal Thermogravimetric Analysis (TGA)

Best for: Rapid screening of evaporation rates.[1]

- Instrument: TGA (e.g., TA Instruments Q500 or similar).[1]
- Pan: Platinum or Aluminum (open pan, no lid).
- Method:
 - Ramp 10 °C/min to 40 °C.
 - Isotherm: Hold at 40 °C for 120 minutes.

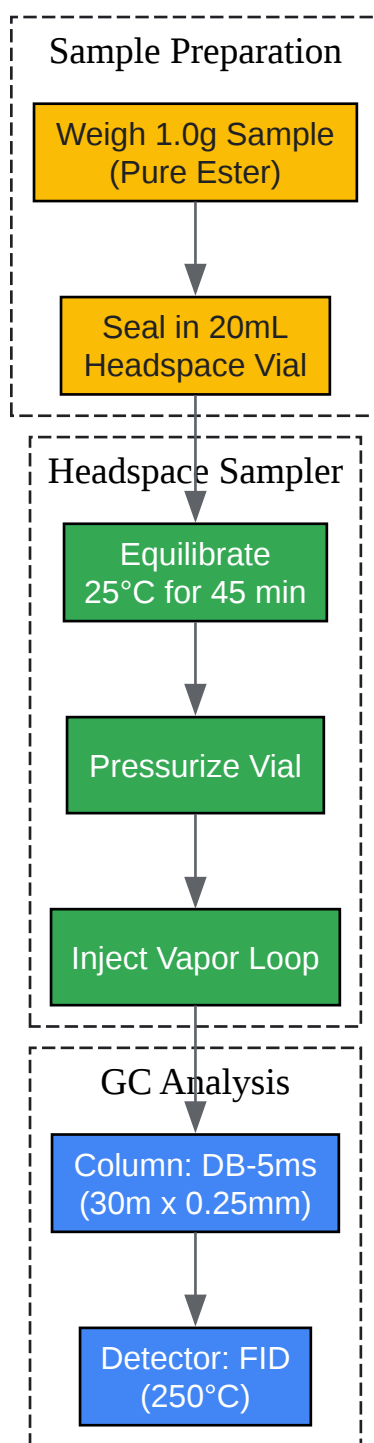
- Gas Flow: Nitrogen at 60 mL/min (purge).
- Data Output: Plot Weight % vs. Time.
- Calculation: The slope of the linear portion of the weight loss curve () is the evaporation rate.
 - Expectation: Cyclohexyl acetate will show a steeper slope (faster mass loss) than phenyl acetate.[1]

Protocol B: Static Headspace GC-FID

Best for: Quantifying vapor concentration at equilibrium (Vapor Pressure proxy).[1]

This protocol uses the Phase Ratio Variation method to eliminate matrix effects, but a single-point comparison is sufficient for relative volatility.[1]

Workflow Diagram:



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Figure 2: Static Headspace Gas Chromatography workflow for direct vapor pressure comparison.

Step-by-Step:

- Preparation: Place 1.0 g of Cyclohexyl Acetate in Vial A and 1.0 g of Phenyl Acetate in Vial B (20 mL headspace vials).
- Equilibration: Incubate both vials at 25.0 °C for 45 minutes with low agitation. Note: Temperature control is critical; volatility is exponentially dependent on T.^[1]
- Sampling: Inject 1 mL of headspace gas into the GC.
- Analysis: Measure Peak Area.
- Result: The ratio of Peak Areas () will approximate the ratio of their vapor pressures ().
 - Validation: Ensure peaks are not saturated.^[1] If is roughly 3-4x , the data aligns with literature VP values (1.46 vs 0.42 mmHg).

Part 4: Applications & Implications^{[1][2]} Fragrance & Flavor^{[3][4][5]}

- Top Notes: Cyclohexyl esters function as "lifting" agents.^[1] Their higher volatility allows them to diffuse rapidly, providing the initial "green" or "fruity" impact (e.g., Cyclohexyl acetate is fruity/apple-like).
- Heart/Base Notes: Phenyl esters are fixatives.^[1] Their lower volatility and pi-stacking ability allow them to anchor lighter molecules and persist on skin/fabric (e.g., Phenyl acetate is phenolic/floral).^[1]

Prodrug Design

- Metabolic Stability: Phenyl esters are susceptible to plasma esterases but are chemically stable.^[1] Cyclohexyl esters are sterically hindered, potentially slowing hydrolysis.

- Inhalation Delivery: For inhalable drugs, the higher volatility of cyclohexyl carriers can be advantageous for clearing the carrier after delivery, whereas phenyl carriers may linger in the lung tissue.[1]

Solvent Selection

- Drying Time: If used as a reaction solvent, cyclohexyl acetate will strip away faster during rotary evaporation than phenyl acetate.[1]
- Residue: Phenyl acetate requires higher vacuum or temperature to remove completely, posing a risk of thermal degradation to sensitive APIs.[1]

References

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